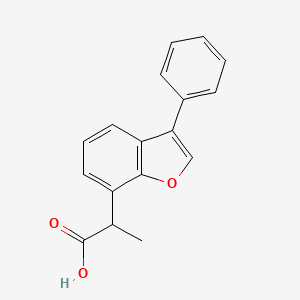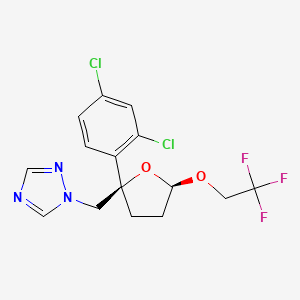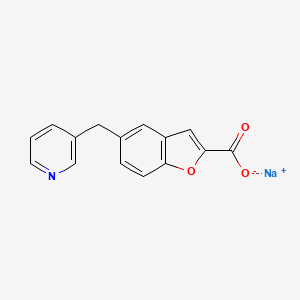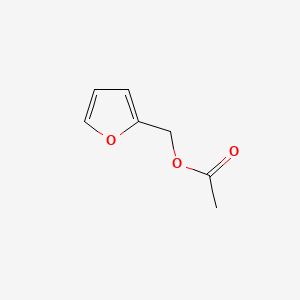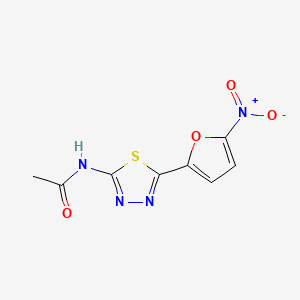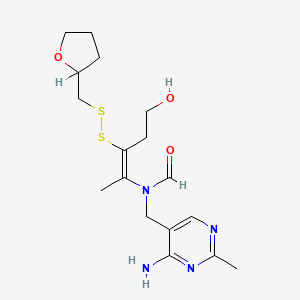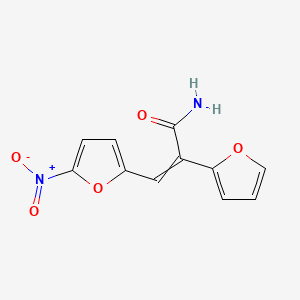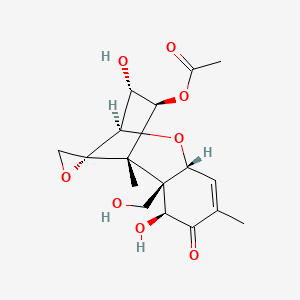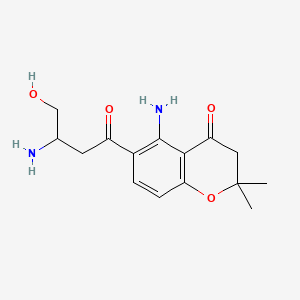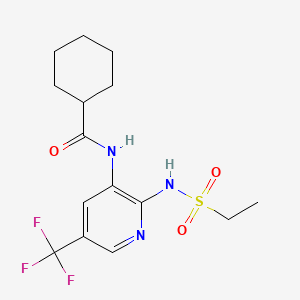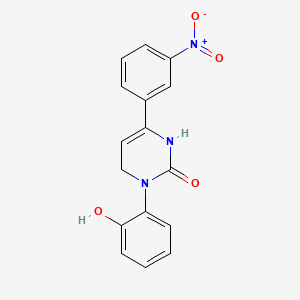
Icilin
Vue d'ensemble
Description
Icilin (AG-3-5) is a synthetic super-agonist of the transient receptor potential M8 (TRPM8) ion channel . It is not structurally related to menthol, but it produces an extreme sensation of cold in both humans and animals . It is almost 200 times more potent than menthol, and 2.5 times more efficacious .
Molecular Structure Analysis
The molecular structure of Icilin has been studied using electron cryo-microscopy . The structures of mouse TRPM8 in the absence of ligand, and in the presence of Ca2+ and Icilin, have been determined at 2.5–3.2 Å resolution .Chemical Reactions Analysis
Icilin has been shown to have a significant impact on the T-cell response, attenuating autoimmune neuroinflammation . This suggests that Icilin could potentially be used to treat autoimmune neuroinflammatory disorders, such as multiple sclerosis (MS) .Physical And Chemical Properties Analysis
Icilin has a molecular formula of C16H13N3O4 . Its molecular weight is 311.29 g/mol . More detailed physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique
Pain Research
Icilin has been used in pain research, particularly in studying the anti-nociceptive effects of certain compounds. For instance, it has been used in an Icilin-induced mouse pain model to study the effects of sphingomyelinase and methyl-beta-cyclodextrin . These studies help in understanding the mechanisms of pain and developing potential treatments.
Study of TRPM Channels
Icilin is recognized as a chemical agonist of Transient Receptor Potential Melastatin (TRPM) channels, specifically TRPM8 . These channels are functionally associated in the lipid rafts of the plasma membrane . Research involving Icilin helps in understanding the role and functioning of these channels.
Immune Cell Research
The effects of Icilin on immune cells have been studied. For example, its effects on ion currents were investigated in RAW 264.7 murine macrophage-like cells . This helps in understanding the immune response and the role of various compounds in modulating it.
Lipid Raft Research
Icilin has been used in research studying lipid rafts, which are microdomains of the plasma membrane. It has been found that cholesterol and sphingomyelin depletion, or inhibition of sphingolipid biosynthesis decreased the TRPM8 but not the TRPM3 channel opening on cultured sensory neurons . This helps in understanding the role of lipid rafts in cellular functions.
Research on Sensory Neurons
Icilin has been used in research on sensory neurons, particularly in studying the thermo- and pain-sensitive TRPM3 and TRPM8 ion channels . This helps in understanding sensory perception and the role of various ion channels in it.
Pharmacological Characterization
Icilin has been used in the pharmacological characterization of TRPM8 in health and disease . This involves studying the effects of various TRPM8 agonists and antagonists, and their potential therapeutic applications.
Mécanisme D'action
Target of Action
Icilin is a synthetic super-agonist of the Transient Receptor Potential M8 (TRPM8) ion channel . TRPM8 is a cold-activated ion channel that plays a crucial role in thermosensation .
Mode of Action
Icilin activates the TRPM8 receptor, producing an extreme sensation of cold in both humans and animals . It is almost 200 times more potent than menthol, and 2.5 times more efficacious . Despite their similar effects, icilin activates the TRPM8 receptor in a different way than menthol does .
Biochemical Pathways
Icilin can activate TRPM8 to some degree in the absence of extra-cellular Ca2+. It further enhances the potency of icilin and the subsequent activation of the TRPM8 channel . Icilin is also an agonist of hENaCδ. In the homomeric hENaCδ-expressing oocytes, 100μM icilin induces an inward current significantly .
Pharmacokinetics
The pharmacokinetics of similar compounds involve absorption, distribution, binding to circulating antibodies (if present), and to receptors, and ultimate degradation and excretion .
Result of Action
The activation of TRPM8 by Icilin leads to an extreme sensation of cold . Icilin has been shown to be effective in the treatment of pruritus in an experimental model of itch . It also stimulates the activity of large-conductance K Ca channels in human glioblastoma cells .
Action Environment
The action of Icilin is influenced by environmental factors such as temperature. For instance, the activation of TRPM8 by Icilin is modulated by intracellular pH . Furthermore, the stimulatory effect of Icilin on endogenous NS channels could be an important mechanism underlying Icilin-induced action in macrophages .
Safety and Hazards
Icilin should be handled with care to avoid dust formation. Breathing in mist, gas, or vapors should be avoided, as should contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Propriétés
IUPAC Name |
3-(2-hydroxyphenyl)-6-(3-nitrophenyl)-1,4-dihydropyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c20-15-7-2-1-6-14(15)18-9-8-13(17-16(18)21)11-4-3-5-12(10-11)19(22)23/h1-8,10,20H,9H2,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEFMOGVOYEGJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(NC(=O)N1C2=CC=CC=C2O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190442 | |
| Record name | Icilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787011 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Icilin | |
CAS RN |
36945-98-9 | |
| Record name | Icilin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36945-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Icilin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036945989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Icilin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ICILIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS70PZQ4QJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does icilin interact with its primary target, TRPM8?
A1: Icilin binds to a specific binding pocket located within the voltage-sensor like domain (VSLD) of the TRPM8 channel. [] This binding, facilitated by the presence of intracellular calcium (Ca2+), triggers conformational changes in the channel, leading to its opening and the influx of cations such as sodium (Na+) and Ca2+. [, ]
Q2: Does icilin's interaction with TRPM8 differ from that of menthol, another TRPM8 agonist?
A2: Yes, icilin and menthol, while both activating TRPM8, exhibit distinct activation mechanisms. Icilin requires intracellular Ca2+ for binding and activation of TRPM8, whereas menthol does not. [, ] Additionally, icilin can inhibit menthol-induced TRPM8 currents, suggesting different binding sites or modes of action within the channel. [, ]
Q3: Does icilin interact with other ion channels besides TRPM8?
A3: Yes, research indicates that icilin can activate other ion channels, including:
- TRPA1: Icilin activates the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, albeit with lower potency compared to TRPM8. [, , ]
- ENaCδ: Icilin activates the δ-subunit of the human Epithelial Sodium Channel (hENaCδ), which is primarily expressed in the brain. []
Q4: What are the downstream effects of TRPM8 activation by icilin?
A4: TRPM8 activation by icilin leads to various downstream effects depending on the cell type and physiological context. Some key effects include:
- Sensory Neuron Activation: In sensory neurons, TRPM8 activation by icilin evokes a cooling sensation. [, , ]
- Vasodilation and Vasorelaxation: In vascular smooth muscle cells, TRPM8 activation can induce vasodilation through various mechanisms, including inhibition of store-operated Ca2+ entry (SOCE). [, ]
- Anti-inflammatory Effects: Icilin has shown anti-inflammatory properties in models of colitis, potentially mediated by TRPM8 activation and subsequent inhibition of neuropeptide release. []
Q5: What is the molecular formula and weight of icilin?
A5: Icilin has the molecular formula C18H26N2O2 and a molecular weight of 302.41 g/mol.
Q6: Is there any spectroscopic data available for icilin?
A6: While specific spectroscopic data (NMR, IR, etc.) was not provided in the reviewed research articles, researchers often use techniques like mass spectrometry to identify and characterize icilin and its analogs. []
Q7: Does icilin possess any catalytic properties?
A7: The research primarily focuses on icilin's role as a ligand for ion channels like TRPM8 and does not suggest any inherent catalytic properties. Its actions stem from modulating ion channel activity rather than catalyzing chemical reactions.
Q8: Have computational methods been used to study icilin and its interactions with TRPM8?
A8: Yes, computational chemistry and molecular modeling techniques are valuable tools in icilin research. Studies have used:
- Homology Modeling: To construct a three-dimensional model of the TRPM8 channel, providing insights into the potential binding site of icilin. []
- Molecular Dynamics (MD) Simulations: To investigate the dynamic interactions between icilin and the TRPM8 binding pocket, revealing key amino acid residues and interactions involved in ligand binding and channel activation. []
- Structure-Activity Relationship (SAR) Studies: To explore the relationship between the chemical structure of icilin analogs and their potency and selectivity for TRPM8, guiding the design of novel TRPM8 modulators. [, ]
Q9: How do structural modifications of icilin impact its activity, potency, and selectivity for TRPM8?
A9: Understanding the SAR of icilin is crucial for developing more selective and potent TRPM8 modulators. Studies have shown:
- Menthol Derivatives: Modifications to the menthol scaffold, such as those found in compounds like WS-12 and CPS-368, can significantly enhance potency and selectivity for TRPM8 compared to menthol and icilin. [, ]
- Importance of the Hexacyclic Ring: The presence of a hexacyclic ring structure in menthol derivatives appears to be crucial for TRPM8 activity, as compounds lacking this feature exhibit reduced potency or are entirely inactive. []
- Species-Dependent Effects: SAR studies also highlight species-dependent differences in TRPM8 sensitivity to icilin analogs, underscoring the importance of considering these variations during drug development. []
Q10: What formulation strategies are employed to improve icilin's stability, solubility, or bioavailability?
A10: Although limited information is available on specific formulation strategies for icilin, its incorporation into delivery systems for products like toothpaste and mouthwash suggests ongoing efforts to address stability and delivery challenges. [] Further research is needed to explore formulation approaches that enhance icilin's therapeutic potential.
Q11: What are the safety, health, and environmental (SHE) considerations for icilin?
A11: The reviewed articles primarily focus on icilin's biological activity and do not provide detailed information regarding its SHE profile. As a research compound, handling icilin requires standard laboratory safety procedures and adherence to relevant chemical handling guidelines.
Q12: What in vitro models are used to study icilin's activity?
A12: Researchers commonly utilize various in vitro models to investigate icilin's effects, including:
- Cell Lines: Heterologous expression systems like HEK293 cells transfected with TRPM8 or other ion channels allow for studying icilin's interactions with specific molecular targets. [, , , , ]
- Primary Cell Cultures: Cultures of primary cells, such as dorsal root ganglion (DRG) neurons, enable the investigation of icilin's effects on native ion channel function in relevant cell types. [, , ]
Q13: What animal models are used to study icilin's effects?
A13: In vivo studies utilize animal models to evaluate icilin's therapeutic potential in various conditions:
- Colitis Models: Chemically induced colitis models in mice are employed to investigate icilin's anti-inflammatory effects. []
- Pain Models: Neuropathic pain models in rodents are used to assess the analgesic potential of icilin and its analogs. [, ]
- Cerebrovascular Function Models: Newborn pig models are used to study the effects of head cooling and icilin on cerebral vascular function. [, ]
Q14: What other research areas are relevant to icilin's development and application?
A14: While the reviewed articles primarily focus on icilin's interaction with ion channels and its potential therapeutic benefits, several other research areas are crucial for its comprehensive understanding and potential clinical translation:
Q15: What are the key historical milestones in icilin research?
A15: Research on icilin and its interactions with TRPM8 has progressed significantly since the early 2000s. Some key milestones include:
- Discovery of TRPM8 as a Cold Sensor: The identification of TRPM8 as a cold- and menthol-sensitive ion channel laid the foundation for understanding icilin's mechanism of action. [, ]
- Characterization of Icilin as a TRPM8 Agonist: Early studies established icilin as a potent and efficacious agonist of TRPM8, distinct from menthol in its activation mechanism. [, ]
- Investigation of Icilin's Therapeutic Potential: Research exploring icilin's potential therapeutic benefits in various conditions, including pain, inflammation, and cancer, has expanded significantly. [, , , ]
- Structure-Based Drug Design: Advances in structural biology, particularly the elucidation of the TRPM8 structure, have enabled structure-based drug design efforts to develop more selective and potent TRPM8 modulators, including icilin analogs. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



